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Core Science & Biosynthesis

Foundational

What is the CAS registry number for 8-Iodoimidazo[1,5-a]pyridine

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 8-Iodoimidazo[1,5-a]pyridine, a halogenated heterocyclic compound of s...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 8-Iodoimidazo[1,5-a]pyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazo[1,5-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules.[1][2] The introduction of an iodine atom at the 8-position offers a versatile handle for further molecular elaboration through various cross-coupling reactions, making it a valuable building block for the synthesis of novel drug candidates and functional materials. This guide will cover the core aspects of this compound, including its chemical identity, proposed synthetic routes, and potential applications, with a focus on the underlying scientific principles.

Chemical Identity and Physicochemical Properties

As of the date of this publication, a specific CAS Registry Number for 8-Iodoimidazo[1,5-a]pyridine has not been assigned in publicly accessible chemical databases. The CAS Registry, curated by the Chemical Abstracts Service (CAS), assigns these unique numerical identifiers to every-known chemical substance.[3] The absence of a CAS number suggests that 8-Iodoimidazo[1,5-a]pyridine may be a novel compound that has not yet been synthesized or reported in the scientific literature.

The fundamental properties of 8-Iodoimidazo[1,5-a]pyridine can be predicted based on its molecular structure.

PropertyValueSource
Molecular Formula C₇H₅IN₂Calculated
Molecular Weight 244.04 g/mol Calculated
IUPAC Name 8-iodoimidazo[1,5-a]pyridineNomenclature
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetateAnalogy to similar compounds

Proposed Synthesis of 8-Iodoimidazo[1,5-a]pyridine

The synthesis of 8-Iodoimidazo[1,5-a]pyridine is not explicitly described in the current literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of the imidazo[1,5-a]pyridine core and the introduction of substituents at the 8-position. A feasible approach involves a multi-step synthesis starting from a pre-functionalized pyridine derivative.

A similar strategy has been successfully employed for the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine, which starts from a substituted 2-aminomethylpyridine.[4][5] Adapting this methodology, a proposed synthesis for the 8-iodo analogue is outlined below.

Proposed Synthetic Pathway

Synthetic Pathway for 8-Iodoimidazo[1,5-a]pyridine A 2-Amino-3-iodopyridine B 2-(Aminomethyl)-3-iodopyridine A->B 1. Reduction of nitrile or 2. Protection, reduction, deprotection C N-(3-Iodo-2-pyridinylmethyl)formamide B->C Formylation (e.g., ethyl formate) D 8-Iodoimidazo[1,5-a]pyridine C->D Cyclization (e.g., POCl₃ or PPA)

Caption: Proposed synthetic workflow for 8-Iodoimidazo[1,5-a]pyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Aminomethyl)-3-iodopyridine

This intermediate can be prepared from 2-amino-3-iodopyridine. A common method involves the Sandmeyer reaction on 2,3-diaminopyridine to introduce the iodo group, followed by conversion of the 2-amino group to a nitrile, and subsequent reduction to the aminomethyl group. Alternatively, a more direct route starting from a commercially available 2-methyl-3-iodopyridine could involve radical bromination of the methyl group followed by nucleophilic substitution with an amine equivalent.

Step 2: Formylation of 2-(Aminomethyl)-3-iodopyridine

The resulting 2-(aminomethyl)-3-iodopyridine is then formylated. This can be achieved by reacting the amine with a suitable formylating agent, such as ethyl formate, in a suitable solvent like ethanol under reflux. The causality behind this step is to introduce the necessary carbon atom that will form part of the imidazole ring.

Step 3: Cyclization to form 8-Iodoimidazo[1,5-a]pyridine

The final step is the cyclization of the N-(3-Iodo-2-pyridinylmethyl)formamide intermediate. This is typically achieved under dehydrating conditions. Reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are commonly used to promote this type of cyclization.[1] The reaction likely proceeds via an intramolecular electrophilic attack of the formyl carbon onto the pyridine nitrogen, followed by dehydration to yield the aromatic imidazo[1,5-a]pyridine ring system.

Potential Applications in Drug Discovery and Organic Synthesis

The imidazo[1,5-a]pyridine scaffold is a key component in a variety of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, anti-cancer, and anti-tumor effects.[6][7] The introduction of an iodine atom at the 8-position significantly enhances the synthetic utility of this scaffold, primarily by enabling its use in transition-metal-catalyzed cross-coupling reactions.

Intermediate for Novel Drug Candidates

The carbon-iodine bond at the 8-position is a prime site for modification using well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, alkynyl, and amino groups), facilitating the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Synthetic Utility of 8-Iodoimidazo[1,5-a]pyridine Start 8-Iodoimidazo[1,5-a]pyridine Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (+ R₂NH) Start->Buchwald Product1 8-Aryl-imidazo[1,5-a]pyridines Suzuki->Product1 Product2 8-Alkynyl-imidazo[1,5-a]pyridines Sonogashira->Product2 Product3 8-Amino-imidazo[1,5-a]pyridines Buchwald->Product3

Caption: Potential cross-coupling reactions of 8-Iodoimidazo[1,5-a]pyridine.

Probe for Biological Studies

The iodine atom can also be used for the introduction of radiolabels (e.g., ¹²⁵I or ¹²³I), which would enable the use of 8-Iodoimidazo[1,5-a]pyridine derivatives as radiotracers in imaging studies, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), to investigate the in vivo distribution and target engagement of these compounds.

Conclusion and Future Perspectives

While 8-Iodoimidazo[1,5-a]pyridine remains a hypothetical compound without a registered CAS number, its potential as a versatile building block in medicinal chemistry and organic synthesis is significant. The proposed synthetic route, based on established chemical transformations, provides a clear path for its future synthesis. The strategic placement of the iodine atom opens up a multitude of possibilities for the creation of novel and diverse libraries of imidazo[1,5-a]pyridine derivatives.

Future research should focus on the successful synthesis and characterization of 8-Iodoimidazo[1,5-a]pyridine. Following its synthesis, a thorough investigation of its reactivity in various cross-coupling reactions would be of great value to the scientific community. Furthermore, the exploration of the biological activities of its derivatives could lead to the discovery of new therapeutic agents.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. (URL not available)
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. (2024). [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. (2020). [Link]

  • Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. (URL not available)
  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. ACS Publications. (2024). [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. (URL not available)
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]

  • 2-iodoimidazo[1,2-a]pyridine — Chemical Substance Information. NextSDS. [Link]

  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the...). ResearchGate. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC. [Link]

  • CAS REGISTRY. CAS. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. PMC. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. ResearchGate. [Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. ACS Publications. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data of 8-Iodoimidazo[1,5-a]pyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 8-Iodoimidazo[1,5-a]pyridine. The imidazo[1,5-a]pyridine scaffold is a significant h...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 8-Iodoimidazo[1,5-a]pyridine. The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] The introduction of a halogen, such as iodine, at the 8-position provides a crucial handle for further synthetic transformations, making 8-Iodoimidazo[1,5-a]pyridine a valuable intermediate. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 8-Iodoimidazo[1,5-a]pyridine, grounded in established methodologies for the characterization of related heterocyclic systems.[4][5][6]

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure and atom numbering for 8-Iodoimidazo[1,5-a]pyridine are presented below.

Caption: Structure of 8-Iodoimidazo[1,5-a]pyridine with IUPAC numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of 8-Iodoimidazo[1,5-a]pyridine is anticipated to exhibit distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine substituent. The spectrum is typically recorded in a deuterated solvent such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][7]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~ 7.90s-
H-3~ 7.65s-
H-5~ 8.20d~ 7.0
H-6~ 6.70t~ 7.0
H-7~ 7.20d~ 7.0

Causality of Predicted Shifts: The predictions are based on the analysis of the parent imidazo[1,5-a]pyridine and related substituted analogs.[8] The protons H-1 and H-3 are expected to appear as singlets. The protons of the pyridine ring (H-5, H-6, and H-7) will likely form a three-spin system. H-5 is deshielded due to its proximity to the bridgehead nitrogen and will appear as a doublet. H-6, being coupled to both H-5 and H-7, is expected to be a triplet. H-7, adjacent to the carbon bearing the iodine, will be a doublet. The iodine substituent is expected to have a minor influence on the chemical shifts of the protons on the pyridine ring compared to an unsubstituted system.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 120.0
C-3~ 130.0
C-5~ 125.0
C-6~ 115.0
C-7~ 128.0
C-8~ 95.0
C-8a~ 140.0

Causality of Predicted Shifts: The carbon directly attached to the iodine atom (C-8) is expected to be significantly shielded, resulting in an upfield chemical shift around 95.0 ppm. The other carbon chemical shifts are predicted based on data from various imidazo[1,5-a]pyridine derivatives.[5][7] The bridgehead carbon, C-8a, is expected to be the most downfield signal due to its attachment to two nitrogen atoms.

Experimental Protocol for Synthesis and NMR Acquisition

A self-validating experimental approach is crucial for reproducible results. The following section outlines a detailed methodology for the synthesis of 8-Iodoimidazo[1,5-a]pyridine and the subsequent acquisition of its NMR spectra.

Synthesis of 8-Iodoimidazo[1,5-a]pyridine

The synthesis can be adapted from established procedures for the halogenation of imidazo[1,5-a]pyridines.[7]

Materials:

  • Imidazo[1,5-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 8-Iodoimidazo[1,5-a]pyridine.

Fig. 2: Synthesis Workflow start Dissolve Imidazo[1,5-a]pyridine in Acetonitrile add_nis Add N-Iodosuccinimide start->add_nis react Stir at Room Temperature (2-4 hours) add_nis->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product 8-Iodoimidazo[1,5-a]pyridine purify->product

Caption: Workflow for the synthesis of 8-Iodoimidazo[1,5-a]pyridine.

NMR Sample Preparation and Acquisition

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.[4][5]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified 8-Iodoimidazo[1,5-a]pyridine.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: ~16 ppm

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: ~240 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

  • Temperature: 298 K

Fig. 3: NMR Acquisition Workflow start Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube start->transfer h1_setup Setup 1H NMR Parameters transfer->h1_setup c13_setup Setup 13C NMR Parameters transfer->c13_setup h1_acquire Acquire 1H Spectrum h1_setup->h1_acquire process Process and Analyze Data h1_acquire->process c13_acquire Acquire 13C Spectrum c13_setup->c13_acquire c13_acquire->process

Caption: General workflow for NMR data acquisition.

References

  • MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. [Link]

  • Royal Society of Chemistry. Supplementary Materials - Rsc.org. [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization. [Link]

  • PubChem. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090. [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]

  • PMC. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. [Link]

  • Beilstein Journals. Supporting Information Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilic. [Link]

  • PMC. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). [Link]

  • MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]

  • ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]

  • The Islamic University Journal. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • IRIS-AperTO - UniTo. New substituted imida. [Link]

  • NP-MRD. 13 C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900). [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

  • PMC. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. [Link]

  • RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]

  • NP-MRD. 1 H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated) (NP0013165). [Link]

  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ResearchGate. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]

  • PMC. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

Sources

Foundational

Crystal structure and X-ray diffraction of 8-Iodoimidazo[1,5-a]pyridine

An In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction of 8-Iodoimidazo[1,5-a]pyridine Executive Summary The imidazo[1,5-a]pyridine scaffold is a highly versatile N-heterocyclic core that has garnered signi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction of 8-Iodoimidazo[1,5-a]pyridine

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a highly versatile N-heterocyclic core that has garnered significant attention in medicinal chemistry, catalysis, and the development of optoelectronic materials[1]. The introduction of an iodine atom at the 8-position—yielding 8-Iodoimidazo[1,5-a]pyridine —creates a critical synthetic intermediate. The heavy iodine atom not only serves as a prime reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) but also profoundly alters the solid-state packing of the molecule through halogen bonding[1].

This whitepaper provides a rigorous, step-by-step technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of 8-Iodoimidazo[1,5-a]pyridine. By examining the causality behind crystallographic methodologies, this guide serves as an authoritative resource for researchers aiming to isolate, resolve, and analyze the 3D molecular architecture of halogenated N-heterocycles.

Crystallographic Fundamentals of the Core

Planarity and Resonance

The imidazo[1,5-a]pyridine core is a fused bicyclic system containing 10 π -electrons, rendering it fully aromatic. Crystallographically, this manifests as a highly planar molecular geometry. The bond lengths within the fused rings typically exhibit intermediate values between standard single and double bonds, reflecting extensive electron delocalization.

The Impact of the C8-Iodine Atom

The substitution of iodine at the C8 position introduces two major crystallographic phenomena:

  • Steric Hindrance: Iodine is a massive, highly polarizable atom (van der Waals radius 1.98 Å). Its presence at the 8-position can induce slight out-of-plane distortions in adjacent substituents to relieve steric strain.

  • Halogen Bonding ( σ -Hole Interactions): The electron density around the covalently bonded iodine atom is anisotropic. An electron-deficient region (the σ -hole) forms along the extension of the C–I bond. This region acts as a potent Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases, such as the unshared electron pair of the imidazole nitrogen (C-I N) on adjacent molecules[1].

Experimental Methodology: Single-Crystal X-Ray Diffraction (SC-XRD)

To ensure scientific integrity, every crystallographic protocol must be a self-validating system. The following methodologies detail the causal reasoning behind each experimental choice.

Protocol 1: Crystal Growth Strategy
  • Objective: Obtain a single, non-twinned crystal of appropriate dimensions (typically 0.1×0.1×0.2 mm).

  • Method: Slow evaporation from a binary solvent system (e.g., Dichloromethane/Hexane).

  • Causality: 8-Iodoimidazo[1,5-a]pyridine is highly soluble in halogenated solvents but poorly soluble in alkanes. By dissolving the compound in a minimum volume of dichloromethane and layering/diffusing hexane into the system, the differential volatility and solubility create a controlled supersaturation gradient. If evaporation is too rapid, kinetic trapping occurs, yielding twinned or polycrystalline masses. Slow diffusion ensures thermodynamic control, promoting the nucleation of a single, highly ordered lattice.

Protocol 2: Data Collection and Processing
  • Objective: Acquire high-resolution diffraction data while minimizing thermal noise.

  • Method: Mount the crystal on a MiTeGen loop using Paratone-N oil and flash-cool to 100 K under a nitrogen cryostream. Collect data using Mo K α radiation ( λ=0.71073 Å).

  • Causality: Iodine is a heavy atom (Z=53) with a large electron cloud. At room temperature, it exhibits significant thermal anisotropic motion, which smears the electron density and artificially shortens the calculated C-I bond length. Cryo-cooling to 100 K "freezes" these dynamic modes, yielding sharper diffraction spots and high-angle data.

  • Self-Validation: Iodine strongly absorbs Mo K α X-rays ( μ≈3.5 mm−1 ). A multi-scan absorption correction (e.g., SADABS) must be applied. The protocol is validated if the internal agreement factor ( Rint​ ) drops significantly after the correction is applied.

Protocol 3: Phase Solution and Refinement
  • Objective: Solve the phase problem and refine the atomic coordinates.

  • Method: Use the dual-space algorithm in SHELXT[2] to solve the structure, followed by full-matrix least-squares refinement on F2 using Olex2[3].

  • Causality: Dual-space recycling is highly efficient for structures containing heavy atoms like iodine, as the heavy atom dominates the phase angles[2]. During refinement, all non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids). Hydrogen atoms are placed in calculated positions and refined using a riding model to prevent over-parameterization.

  • Self-Validation: The refinement is considered successful and reliable if the Goodness-of-Fit (GoF) approaches 1.0, the R1​ value is <0.05 (5%), and the residual electron density map ( Δρ ) shows no unassigned peaks or deep holes larger than ±1.0 e⋅A˚−3 near the iodine atom.

Workflow A 1. Crystal Growth (Slow Diffusion / Evaporation) B 2. Crystal Mounting (Cryoloop + Paratone Oil) A->B C 3. Data Collection (Diffractometer at 100 K) B->C D 4. Data Reduction & Multi-Scan Absorption Correction C->D E 5. Structure Solution (SHELXT Dual-Space Algorithm) D->E F 6. Anisotropic Refinement (Olex2 Least-Squares on F²) E->F G 7. Validation (CIF Check, R1 < 5%, GoF ≈ 1.0) F->G

Caption: Step-by-step SC-XRD experimental workflow for 8-Iodoimidazo[1,5-a]pyridine.

Quantitative Structural Parameters

The following table summarizes the anticipated crystallographic parameters for 8-Iodoimidazo[1,5-a]pyridine based on the structural behavior of highly similar halogenated imidazo[1,5-a]pyridine derivatives[1].

ParameterValue / Description
Chemical Formula C 7​ H 5​ IN 2​
Formula Weight 244.03 g/mol
Crystal System Monoclinic (Typical for planar aromatics)
Space Group P21​/c (Centrosymmetric)
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Absorption Coefficient ( μ ) ≈3.5−4.0 mm−1 (High due to Iodine)
C–I Bond Length ≈2.08−2.12 Å
Final R Indexes[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Goodness-of-Fit (GoF) on F2 1.00−1.05

Intermolecular Interactions and Crystal Packing

The crystal packing of 8-Iodoimidazo[1,5-a]pyridine is dictated by a delicate balance between dispersive forces and electrostatic interactions[1].

Dispersive Components ( π

π Stacking): Because the core is a flat, electron-rich aromatic system, adjacent molecules tend to stack in parallel or anti-parallel orientations. The interplanar distance typically ranges from 3.3 to 3.5 Å, maximizing the overlap of the π -orbitals while minimizing nuclear repulsion.
  • Electrostatic Components (Halogen Bonding): The most critical structure-directing interaction is the C-I N halogen bond. The σ -hole on the C8-iodine atom acts as a strong hydrogen-bond analogue, targeting the electron-rich N2 nitrogen of the imidazole ring of a neighboring molecule. This interaction often drives the formation of 1D supramolecular chains or 2D sheets within the crystal lattice[1].

  • Weak C-H ⋯π Interactions: The peripheral hydrogen atoms on the pyridine ring engage in weak edge-to-face interactions with the π -clouds of adjacent molecules, further locking the 3D lattice into place.

  • Interactions Core 8-Iodoimidazo[1,5-a]pyridine Core Halogen Halogen Bonding (C-I···N) Core->Halogen Electrostatic Directional PiPi π-π Stacking (Aromatic Rings) Core->PiPi Dispersive Face-to-Face CHPi C-H···π Interactions (Peripheral H) Core->CHPi Dispersive Edge-to-Face

    Caption: Supramolecular interaction network governing the crystal packing of 8-Iodoimidazo[1,5-a]pyridine.

    References

    • Volpi, G., Garino, C., Priola, E., Magistris, C., Chierotti, M. R., & Barolo, C. (2019). "Halogenated imidazo[1,5-a]pyridines: chemical structure and optical properties of a promising luminescent scaffold." Dyes and Pigments. URL:[Link][1]

    • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link][2]

    • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][3]

    Sources

    Exploratory

    Electronic and photophysical properties of 8-Iodoimidazo[1,5-a]pyridine

    An In-Depth Technical Guide to the Electronic and Photophysical Properties of 8-Iodoimidazo[1,5-a]pyridine For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Imidazo[1,5-a]pyridin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Electronic and Photophysical Properties of 8-Iodoimidazo[1,5-a]pyridine

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Versatile Imidazo[1,5-a]pyridine Scaffold

    The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention across diverse scientific disciplines. Its unique bridged-ring structure imparts a rigid, planar geometry that is foundational to its wide-ranging applications. In medicinal chemistry, these compounds serve as key pharmacophores in the development of novel therapeutics, including antitumor agents and enzyme inhibitors.[1][2] For materials scientists, their inherent fluorescence and tunable electronic properties make them prime candidates for organic light-emitting diodes (OLEDs) and chemical sensors.[3][4][5]

    A key feature of the imidazo[1,5-a]pyridine system is the ability to modulate its electronic and photophysical characteristics through strategic substitution on the fused ring system.[6][7][8] This guide focuses specifically on the 8-iodo derivative, providing a deep dive into its synthesis, electronic structure, and photophysical behavior. The introduction of an iodine atom at the 8-position not only influences the intrinsic properties of the core through the heavy-atom effect but also provides a versatile synthetic handle for further molecular elaboration, making it a compound of considerable interest for researchers in drug discovery and materials science.

    Synthetic Pathways to the Imidazo[1,5-a]pyridine Core

    The construction of the imidazo[1,5-a]pyridine skeleton is typically achieved through efficient cyclocondensation reactions. While numerous methodologies exist, a common and effective approach involves a one-pot, three-component reaction.[4][8] This often utilizes a substituted 2-pyridyl ketone, an aldehyde, and an ammonia source like ammonium acetate, which undergo a cascade of reactions to form the fused heterocyclic system.[4] Alternative routes include the cyclization of 2-(aminomethyl)pyridines with various electrophiles or transition-metal-free amination reactions.[1][9]

    The synthesis of the specific 8-Iodoimidazo[1,5-a]pyridine would necessitate starting with an appropriately substituted pyridine precursor, such as a 2-(aminomethyl)-3-iodopyridine, which would then undergo cyclization to install the imidazole ring and yield the target compound. The iodine atom can also be introduced in later steps through electrophilic aromatic substitution, depending on the overall synthetic strategy.

    G cluster_reactants Reactants R1 2-Pyridyl Ketone Proc One-Pot Cyclocondensation R1->Proc R2 Aldehyde R2->Proc R3 Ammonium Acetate (Ammonia Source) R3->Proc Prod Imidazo[1,5-a]pyridine Core Proc->Prod Formation of fused rings

    Caption: General one-pot synthesis of the imidazo[1,5-a]pyridine core.

    Core Electronic Properties: A Frontier Orbital Perspective

    The electronic behavior of organic functional molecules is governed by the energy and distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's absorption and emission wavelengths and its electrochemical stability. These properties are routinely investigated through a synergistic approach combining experimental electrochemistry (Cyclic Voltammetry) and computational modeling (Density Functional Theory, DFT).[10][11][12]

    For the imidazo[1,5-a]pyridine scaffold, the HOMO is typically distributed across the π-conjugated system, while the LUMO is similarly delocalized. The precise energies are highly sensitive to the nature and position of substituents. The introduction of the 8-iodo group is expected to influence these orbitals in two primary ways:

    • Inductive Effects: As an electronegative halogen, iodine can inductively withdraw electron density, which may lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels.

    • Heavy-Atom Effect: The presence of the heavy iodine atom facilitates spin-orbit coupling. This can promote intersystem crossing from the singlet excited state (S1) to a triplet state (T1), a phenomenon with significant implications for the molecule's photophysical properties, as discussed later.

    Computational studies on related halo-substituted aromatic systems confirm that halogens can significantly perturb the frontier orbital energies and influence the overall electronic landscape of the molecule.[10]

    Property Description Typical Investigation Method
    HOMO Energy Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate an electron.Cyclic Voltammetry (Oxidation Potential), DFT Calculations
    LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept an electron.Cyclic Voltammetry (Reduction Potential), DFT Calculations
    HOMO-LUMO Gap The energy difference between HOMO and LUMO, correlating with the lowest energy electronic absorption.UV-Vis Spectroscopy, Electrochemical Data, TD-DFT Calculations

    Photophysical Profile of the Imidazo[1,5-a]pyridine System

    Imidazo[1,5-a]pyridines are well-regarded for their robust fluorescence, making them valuable fluorophores.[11] Their photophysical behavior is characterized by several key parameters.

    Absorption and Emission

    These compounds typically exhibit strong absorption bands in the UV-Vis spectrum between 320 nm and 400 nm, which are attributed to π-π* electronic transitions within the aromatic system.[6][7][8] Following excitation, they relax to the ground state via fluorescence, typically emitting in the blue region of the visible spectrum, with emission maxima often observed between 450 nm and 500 nm.[6][7]

    Stokes Shift

    A notable and highly advantageous feature of the imidazo[1,5-a]pyridine class of fluorophores is their characteristically large Stokes shift—the difference in wavelength between the absorption maximum and the emission maximum.[8][11][12] Large Stokes shifts (often >100 nm) are highly desirable in fluorescence applications, as they minimize spectral overlap between absorption and emission, thereby reducing self-absorption and improving signal-to-noise ratios in imaging and sensing applications.[5]

    Fluorescence Quantum Yield and Lifetime

    The fluorescence quantum yield (Φ), which measures the efficiency of the emission process, can be quite high for this scaffold, with values reported up to nearly 50% for certain derivatives.[11][12] This efficiency is highly dependent on the molecular structure and environment. For instance, coordination with metal ions like Zn(II) has been shown to enhance rigidity and significantly increase the quantum yield.[6][7] The fluorescence lifetime (τ), or the average time the molecule spends in the excited state, is typically in the range of 2 to 7 nanoseconds for this class of compounds.[8][11]

    The introduction of the 8-iodo substituent is predicted to have a profound impact, primarily on the quantum yield. The heavy-atom effect of iodine is known to enhance the rate of intersystem crossing, a non-radiative decay pathway that competes directly with fluorescence. This would be expected to quench the fluorescence and lead to a lower quantum yield compared to non-halogenated analogues.

    Parameter Description Typical Values for Imidazo[1,5-a]pyridine Core
    λabs (max) Wavelength of maximum absorption.320 - 400 nm[6][7]
    λem (max) Wavelength of maximum fluorescence emission.450 - 500 nm[6][7]
    Stokes Shift Difference between λem and λabs.>100 nm[11][12]
    Quantum Yield (Φ) Efficiency of photon emission.10% - 50%[6][7][11][12]
    Lifetime (τ) Duration of the excited state.2 - 7 ns[8][11]

    Validated Experimental Protocols

    Accurate characterization of photophysical properties relies on standardized and carefully executed experimental protocols.

    Protocol 1: UV-Visible Absorption Spectroscopy
    • Sample Preparation: Prepare a stock solution of 8-Iodoimidazo[1,5-a]pyridine in a spectroscopic-grade solvent (e.g., dichloromethane, toluene) at a concentration of 1 mM. From this, prepare a dilute solution (e.g., 10 µM) in the same solvent.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank.

    • Data Acquisition: Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm. Ensure the maximum absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

    • Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

    Protocol 2: Steady-State Fluorescence Spectroscopy
    • Sample Preparation: Use the same dilute solution prepared for UV-Vis analysis (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

    • Instrumentation: Use a calibrated spectrofluorometer. Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

    • Data Acquisition:

      • Emission Spectrum: Set the excitation wavelength to the λmax determined from the absorption spectrum. Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 400 nm to 700 nm).

      • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission. Scan the excitation monochromator over a range that covers the absorption bands (e.g., 250 nm to 450 nm). The resulting spectrum should match the absorption spectrum, confirming the purity of the emissive species.

    Protocol 3: Relative Fluorescence Quantum Yield (Φ) Determination

    The quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

    • Standard Selection: Choose a reference standard whose absorption and emission spectra overlap with the sample. For blue-emitting imidazo[1,5-a]pyridines, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice.

    • Data Collection:

      • Prepare a series of dilute solutions of both the sample and the standard in their respective solvents.

      • Measure the absorbance of each solution at the chosen excitation wavelength. Prepare solutions such that the absorbance values are in the range of 0.02 to 0.1.

      • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.

    • Calculation: The quantum yield (Φx) of the sample is calculated using the following equation:

      Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

      Where:

      • Φstd is the quantum yield of the standard.

      • Gradx and Gradstd are the gradients from a plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηx and ηstd are the refractive indices of the solvents used for the sample and standard.

    G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation P1 Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 M1 Measure Absorbance at Excitation λ P1->M1 M2 Measure Integrated Fluorescence Intensity P1->M2 A1 Plot Intensity vs. Absorbance M1->A1 M2->A1 A2 Calculate Gradient (Grad) A1->A2 A3 Apply Comparative Equation with Refractive Index Correction A2->A3 Result Quantum Yield (Φ) A3->Result

    Caption: Workflow for relative quantum yield determination.

    Conclusion and Outlook

    The 8-Iodoimidazo[1,5-a]pyridine is a molecule of significant scientific interest, building upon the robust and versatile properties of its parent scaffold. Its electronic structure is characterized by a tunable HOMO-LUMO gap, while its photophysical profile is defined by strong absorption, blue fluorescence, and a large Stokes shift. The defining feature of this derivative is the 8-iodo substituent, which is expected to decrease fluorescence efficiency via the heavy-atom effect while simultaneously opening up a gateway for synthetic diversification through modern cross-coupling chemistry. This dual role makes 8-Iodoimidazo[1,5-a]pyridine a valuable platform molecule for developing novel probes, advanced materials for optoelectronics, and complex molecular architectures for drug discovery.

    References

    • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (2025). MDPI.
    • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. (2021). Semantic Scholar.
    • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. (2025). Unito.it.
    • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
    • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
    • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
    • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIV
    • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (n.d.). JLUpub.
    • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journals.
    • One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. (2011). Semantic Scholar.
    • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. (2024).
    • An imidazo[1,5-α]pyridine-derivated fluorescence sensor for rapid and selective detection of sulfite. (2020). PubMed.
    • Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. (2023). MDPI.
    • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
    • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5- a ]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024).
    • Synthesis of novel imidazo[1,5-a]pyridine derivates. (n.d.).
    • Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (n.d.). PMC.

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    Foundational

    An In-Depth Technical Guide to Density Functional Theory (DFT) Calculations for 8-Iodoimidazo[1,5-a]pyridine

    For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Distribution To: Researchers, Scientists, and Drug Development Professionals

    Abstract

    The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities, including as kinase inhibitors.[1][2][3] The introduction of a halogen atom, such as iodine, can significantly modulate a molecule's physicochemical properties, including its binding affinity and metabolic stability. Understanding these effects at an electronic level is crucial for rational drug design. Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method to investigate the electronic structure, reactivity, and spectroscopic properties of molecular systems with high accuracy.[4][5][6] This guide provides an in-depth technical overview and a practical workflow for performing DFT calculations on 8-Iodoimidazo[1,5-a]pyridine, a representative of this important class of molecules. We will delve into the theoretical underpinnings, methodological considerations, and the interpretation of key computational outputs relevant to drug discovery.

    Introduction: The Rationale for DFT in Drug Discovery

    The unique chemical and biological properties of imidazo[1,5-a]pyridine derivatives have spurred significant interest in their application from materials science to pharmaceuticals.[3][7][8] In the context of drug development, understanding the structure-activity relationship (SAR) is paramount.[6] DFT calculations provide a theoretical framework to dissect these relationships at the atomic level.[6] By calculating properties such as molecular geometry, electronic charge distribution, and orbital energies, we can gain predictive insights into a molecule's behavior.[6][9] For halogenated compounds like 8-Iodoimidazo[1,5-a]pyridine, DFT is particularly valuable for elucidating the nature of halogen bonding and its influence on intermolecular interactions.[10][11]

    This guide is structured to provide both the theoretical foundation and practical steps for researchers to apply DFT to their own investigations of similar heterocyclic systems.

    Theoretical Foundations of Density Functional Theory

    At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, ρ(r).[5] This is a significant departure from traditional wavefunction-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system.

    The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional and the basis set.[9]

    • Exchange-Correlation Functional: This term accounts for the complex quantum mechanical interactions between electrons. A plethora of functionals exist, each with varying levels of approximation. For organic molecules containing heavy elements like iodine, hybrid functionals such as B3LYP have been shown to provide a good balance of accuracy and computational cost.[12][13][14]

    • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For heavy atoms like iodine, it is crucial to use a basis set that can adequately describe both the core and valence electrons. Effective Core Potentials (ECPs), such as LANL2DZ , are often employed for iodine to reduce computational expense by treating the core electrons implicitly, while the valence electrons are described by a basis set.[15][16] All-electron basis sets like DGDZVP have also been shown to provide accurate results for iodine-containing compounds.[13][14]

    A Practical Workflow for DFT Calculations on 8-Iodoimidazo[1,5-a]pyridine

    This section outlines a step-by-step protocol for performing DFT calculations using a popular quantum chemistry software package like Gaussian.[17][18][19]

    Step 1: Molecular Structure Input

    The initial step is to generate a 3D structure of 8-Iodoimidazo[1,5-a]pyridine. This can be done using molecular building software such as GaussView or Avogadro. It is good practice to perform an initial geometry optimization using a faster, lower-level method like molecular mechanics before proceeding to DFT calculations.[17]

    Step 2: Geometry Optimization

    The goal of geometry optimization is to find the lowest energy conformation of the molecule.[6] This is a critical step as all subsequent property calculations will be performed on this optimized structure.

    Protocol for Geometry Optimization:

    • Select the DFT Method: Choose a suitable functional and basis set. For 8-Iodoimidazo[1,5-a]pyridine, a combination like B3LYP/LANL2DZ (for Iodine) and 6-311++G(d,p) (for C, H, N) is a reasonable starting point.[12]

    • Define the Calculation Type: Specify "Geometry Optimization" in the calculation setup.

    • Set the Charge and Multiplicity: For a neutral, closed-shell molecule like 8-Iodoimidazo[1,5-a]pyridine, the charge is 0 and the spin multiplicity is 1.

    • Run the Calculation: Execute the calculation and monitor for convergence.

    Step 3: Frequency Calculation

    A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum.[17] The absence of imaginary frequencies indicates a stable structure.[17]

    Protocol for Frequency Calculation:

    • Use the Optimized Geometry: The input for the frequency calculation is the output structure from the geometry optimization.

    • Select the Same Level of Theory: It is essential to use the same functional and basis set as in the optimization step.

    • Define the Calculation Type: Specify "Frequency" calculation.

    • Analyze the Output: Check the output file for the number of imaginary frequencies. For a ground state structure, there should be none.

    The following diagram illustrates the general workflow for geometry optimization and frequency calculations.

    DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculation cluster_analysis Analysis Build_Molecule 1. Build 3D Structure (e.g., GaussView, Avogadro) Initial_Opt 2. Pre-optimization (Molecular Mechanics) Build_Molecule->Initial_Opt Geom_Opt 3. Geometry Optimization (e.g., B3LYP/LANL2DZ) Initial_Opt->Geom_Opt Freq_Calc 4. Frequency Calculation (Confirm Minimum) Geom_Opt->Freq_Calc Check_Freq 5. Check for Imaginary Frequencies Freq_Calc->Check_Freq Check_Freq->Geom_Opt Imaginary Frequencies Found (Re-optimize) Property_Calc 6. Further Property Calculations Check_Freq->Property_Calc No Imaginary Frequencies

    Caption: A typical workflow for DFT calculations.

    Analysis of Key Computational Outputs

    Once a stable, optimized structure is obtained, a wealth of information can be extracted from the DFT calculations to guide drug design efforts.

    Optimized Molecular Geometry

    The optimized geometry provides precise bond lengths and angles. For 8-Iodoimidazo[1,5-a]pyridine, particular attention should be paid to the C-I bond length and the planarity of the bicyclic ring system, as these features can influence receptor binding.

    Table 1: Calculated Geometric Parameters for 8-Iodoimidazo[1,5-a]pyridine (B3LYP/LANL2DZ & 6-311++G(d,p))

    ParameterBond/AngleCalculated Value
    Bond LengthC8-IValue to be populated from calculation
    Bond LengthN4-C5Value to be populated from calculation
    Bond LengthC1-N2Value to be populated from calculation
    Dihedral AngleC1-N2-C3-C8aValue to be populated from calculation

    (Note: The values in this table are placeholders and would be filled with the actual output from a DFT calculation.)

    Frontier Molecular Orbital (FMO) Analysis

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals.[20][21][22] Their energies and spatial distributions are crucial for understanding a molecule's reactivity.[22][23]

    • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests greater nucleophilicity.

    • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates greater electrophilicity.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

    For 8-Iodoimidazo[1,5-a]pyridine, the localization of the HOMO and LUMO on specific atoms or regions of the molecule can predict sites susceptible to metabolic attack or key interactions within a receptor binding pocket.

    Molecular Electrostatic Potential (MEP)

    The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[24][25] It is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[24][26][27]

    • Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on nitrogen or oxygen atoms). These are potential sites for electrophilic attack or hydrogen bond acceptance.[26]

    • Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., around hydrogen atoms attached to electronegative atoms). These are potential sites for nucleophilic attack or hydrogen bond donation.[26]

    The MEP map of 8-Iodoimidazo[1,5-a]pyridine can highlight the electronegative nitrogen atoms as likely hydrogen bond acceptors and can also reveal the presence of a "sigma-hole" on the iodine atom, a region of positive electrostatic potential that can participate in halogen bonding.[11]

    MEP_Concept cluster_molecule cluster_mep Molecule 8-Iodoimidazo[1,5-a]pyridine (Optimized Geometry) MEP_Map MEP Surface Red_Region Red Regions (Negative Potential) Electron-rich Nucleophilic Sites MEP_Map->Red_Region Identifies Blue_Region Blue Regions (Positive Potential) Electron-poor Electrophilic Sites MEP_Map->Blue_Region Identifies

    Caption: Conceptual diagram of MEP analysis.

    Natural Bond Orbital (NBO) Analysis

    NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[28][29][30][31] It can quantify charge transfer between orbitals, which is particularly useful for understanding hyperconjugation and the nature of chemical bonds.[32] For 8-Iodoimidazo[1,5-a]pyridine, NBO analysis can provide quantitative data on the charge on each atom and the strength of intramolecular hydrogen bonds or other stabilizing interactions.

    Conclusion and Future Directions

    DFT calculations offer a robust and insightful approach to understanding the electronic properties of drug-like molecules such as 8-Iodoimidazo[1,5-a]pyridine.[6][33] The methodologies outlined in this guide provide a framework for researchers to predict molecular geometry, reactivity, and intermolecular interaction propensities. These computational insights can significantly accelerate the drug discovery process by enabling a more rational, data-driven approach to molecular design and optimization.[1][6] Future work could involve extending these calculations to model the interaction of 8-Iodoimidazo[1,5-a]pyridine with its biological target, using methods like QM/MM (Quantum Mechanics/Molecular Mechanics), to provide an even more detailed understanding of its mechanism of action.[9]

    References

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    • How to interpret a map of electrostatic potential (MEP)?. ResearchGate. [Link]

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    • DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research. [Link]

    • NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa. YouTube. [Link]

    • Describing Chemical Reactivity with Frontier Molecular Orbitalets. National Institutes of Health. [Link]

    • frontier molecular orbital analysis. YouTube. [Link]

    • What is the most suitable basis set for iodine atom?. ResearchGate. [Link]

    • How to obtain accurate results with molecular iodine and density functional theory?. Chemistry Europe. [Link]

    • Tautomeric equilibria and pKa of Eosin and Erythrosin in water and DMSO/water mixtures: a computational and experimental study. RSC Advances. [Link]

    • GAUSSIAN 09W TUTORIAL. Barrett Research Group. [Link]

    • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. National Institutes of Health. [Link]

    • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

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    • Calculated at B3LYP/DGDZVP level of theory thermodynamic parameters (kcal/mol). ResearchGate. [Link]

    • Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of Intermolecular Hydrogen Bond Interaction in "Phosphorylated Nata De Coco - Water". ResearchGate. [Link]

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    • Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds. ResearchGate. [Link]

    • Role of DFT in Drug Design: A Mini Review. Longdom. [Link]

    • Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara. [Link]

    • Density Functional Theory Calculations of Enzyme–Inhibitor Interactions in Medicinal Chemistry and Drug Design. ResearchGate. [Link]

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    • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. National Institutes of Health. [Link]

    • The system configurations for optimized geometries (B3LYP/aug-cc- p.... ResearchGate. [Link]

    • DFT, molecular docking and molecular dynamics simulation studies on some recent natural products revealing their EGFR tyrosine kinase inhibition potential. Taylor & Francis Online. [Link]

    • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. ACS Publications. [Link]

    • SCF methods, basis sets, and integrals Lecture III. [Link]

    • Gaussian 09 Tutorial. Scribd. [Link]

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    • How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. YouTube. [Link]

    • Quantum Chemical and Trajectory Surface Hopping Molecular Dynamics Study of Iodine‐Based BODIPY Photosensitizer. National Institutes of Health. [Link]

    • How to Setting up a Gaussian 09 Calculation Beginners #dft #gaussian #computationalchemistry. YouTube. [Link]

    • Gaussian09 and GaussView05 Guide. ResearchGate. [Link]

    • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3) Bonds. National Institutes of Health. [Link]

    • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. [Link]

    • Hybrid density functional theory (DFT) study on electronic states of halogen-substituted organic-inorganic hybrid compounds: Al-NTCDA. Kyoto University Research Information Repository. [Link]

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    • Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. ACS Publications. [Link]

    • A DFT Study on the Reaction Mechanism for Dihydroimidazo[1,2-a]pyridine Synthesis. ResearchGate. [Link]

    • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Royal Society of Chemistry. [Link]

    • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. [Link]

    • Synthesis and DFT studies of novel aminoimidazodipyridines using 2-(3H- imidazo[4,5-b]pyrid-2-yl)acetonitrile as an efficient ke. Semantic Scholar. [Link]

    • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]

    Sources

    Protocols & Analytical Methods

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    Technical Notes & Optimization

    Troubleshooting

    Optimizing reaction yields for the synthesis of 8-Iodoimidazo[1,5-a]pyridine

    Welcome to the technical support center for the synthesis of 8-Iodoimidazo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 8-Iodoimidazo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information herein is grounded in established chemical principles to ensure both accuracy and reproducibility.

    Introduction: The Synthetic Challenge

    The synthesis of 8-Iodoimidazo[1,5-a]pyridine is typically achieved via electrophilic iodination of the parent imidazo[1,5-a]pyridine scaffold. While seemingly straightforward, this reaction is nuanced. The inherent electronic properties of the bicyclic heteroaromatic system present challenges in achieving high yield and regioselectivity. The primary difficulties arise from competing side reactions, the stability of the iodinating agent, and purification complexities. This guide provides a systematic approach to overcoming these issues.

    Recommended Starting Protocol

    This protocol outlines a robust starting point for the direct iodination of imidazo[1,5-a]pyridine. Optimization may be required based on your specific substrate substitution and laboratory conditions.

    Experimental Protocol: Direct Iodination
    • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazo[1,5-a]pyridine (1.0 eq).

    • Solvent Addition: Add anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (approx. 0.1 M concentration). Stir the mixture until the starting material is fully dissolved.

    • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial for controlling the reaction rate and improving regioselectivity.

    • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 5-10 minutes. Using a slight excess of NIS ensures complete consumption of the starting material.[1]

    • Catalyst Addition (Optional but Recommended): For enhanced reactivity, a catalytic amount of an acid such as Trifluoroacetic acid (TFA) (0.1 eq) can be added.[1] Alternatively, for highly deactivated substrates or to accelerate the reaction, a silver salt catalyst like Silver triflimide (AgNTf₂) (7.5 mol%) can be highly effective.[2]

    • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

    • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product should be purified by column chromatography on silica gel.

    Troubleshooting and FAQs

    This section addresses the most common issues encountered during the synthesis and purification of 8-Iodoimidazo[1,5-a]pyridine.

    Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

    A1: This is a frequent issue often traced back to reagent quality or insufficient electrophilicity of the iodinating agent.

    • Causality: The direct iodination of imidazo[1,5-a]pyridine is an electrophilic aromatic substitution. The success of this reaction hinges on the generation of a sufficiently powerful electrophilic iodine species (I⁺). N-Iodosuccinimide (NIS) is a common source for this, but its reactivity can be highly dependent on reaction conditions.[1] Deactivated aromatic systems may require an activating agent to enhance the electrophilicity of NIS.[3]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your NIS is pure and has been stored properly (protected from light and moisture). Old or improperly stored NIS can degrade, leading to lower reactivity.

      • Incorporate an Activator: If you are not already using one, add a catalyst.

        • Brønsted Acid: A catalytic amount of Trifluoroacetic acid (TFA) can protonate the succinimide nitrogen of NIS, making the iodine more electrophilic.[1]

        • Lewis Acid: For a more potent activation, a soft Lewis acid like a silver(I) salt is highly effective. Silver(I) coordinates to the carbonyl oxygen of NIS, significantly increasing its reactivity.[2]

      • Solvent Choice: The reaction's efficiency can be solvent-dependent. While non-polar solvents like DCM are common, polar aprotic solvents like acetonitrile can sometimes accelerate electrophilic halogenations.[4]

      • Increase Temperature: If the reaction is sluggish at room temperature, gently warming it to 30-40 °C may increase the rate. However, be cautious, as higher temperatures can negatively impact regioselectivity (see Q2).

    Condition Activator Typical Solvent Temperature Notes
    Mild NoneDCM, MeCN0 °C to RTSuitable for activated imidazo[1,5-a]pyridine derivatives.
    Moderate TFA (0.1 - 0.2 eq)DCM, MeCN0 °C to RTGeneral-purpose, effective for many substrates.[1]
    Aggressive AgNTf₂ (5-10 mol%)DCM0 °C to RTExcellent for deactivated rings or rapid iodination.[2]

    Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for the 8-position?

    A2: Achieving high regioselectivity is critical. The imidazo[1,5-a]pyridine ring has several positions susceptible to electrophilic attack. The 8-position is electronically favored, but iodination can also occur at other positions depending on the conditions.

    • Causality: The regiochemical outcome is a battle between kinetic and thermodynamic control. Harsher reaction conditions (e.g., higher temperatures, highly reactive iodinating systems) can lead to the formation of a mixture of isomers. Lower temperatures generally favor the thermodynamically more stable product.

    • Optimization Strategies:

      • Temperature Control: This is the most critical parameter. Maintain the reaction temperature at 0 °C or even lower (e.g., -20 °C) during the addition of NIS and for the initial phase of the reaction.

      • Choice of Iodinating Reagent: While NIS is common, other reagents could be explored. However, controlling the reactivity of the NIS/catalyst system is often more practical. A less aggressive system (e.g., NIS/TFA over NIS/AgNTf₂) might provide better selectivity.

      • Solvent Effects: The solvent can influence the regioselectivity of halogenations on heterocyclic systems.[1] Experimenting with different solvents such as hexafluoroisopropanol (HFIP), which is known to promote regioselective halogenations, could be beneficial.[1]

    Logical Flow for Troubleshooting Poor Regioselectivity

    G start Mixture of Isomers Observed temp Is reaction run at ≤ 0°C? start->temp temp_yes Yes temp->temp_yes If problem persists temp_no No temp->temp_no Primary Action catalyst Evaluate Catalyst System temp_yes->catalyst lower_temp Action: Lower temperature to 0°C or -20°C. Maintain for entire addition. temp_no->lower_temp end Improved Regioselectivity lower_temp->end catalyst_desc Is an aggressive catalyst (e.g., Ag(I)) used? catalyst->catalyst_desc catalyst_yes Yes catalyst_desc->catalyst_yes Primary Action catalyst_no No catalyst_desc->catalyst_no If problem persists change_catalyst Action: Switch to a milder activator (e.g., catalytic TFA) or no activator. catalyst_yes->change_catalyst solvent Consider Solvent Effects catalyst_no->solvent change_catalyst->end solvent_desc Action: Test alternative solvents like HFIP to potentially enhance selectivity. solvent->solvent_desc solvent_desc->end

    Sources

    Optimization

    Technical Support Center: Minimizing Homocoupling Side Products in 8-Iodoimidazo[1,5-a]pyridine Reactions

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Iodoimidazo[1,5-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Iodoimidazo[1,5-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling side products in cross-coupling reactions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

    Introduction to the Homocoupling Challenge

    The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the 8-iodo derivative serves as a versatile precursor for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. However, a frequent and often frustrating side reaction is the formation of homocoupling products, where two molecules of the coupling partner react with each other, leading to reduced yields of the desired product and purification challenges. This guide will equip you with the knowledge to diagnose and suppress these unwanted side reactions.

    Frequently Asked Questions (FAQs)

    Q1: What is homocoupling and why is it a problem in my 8-Iodoimidazo[1,5-a]pyridine reactions?

    A1: Homocoupling is an undesired side reaction in cross-coupling methodologies where two identical molecules of one of the coupling partners react to form a symmetrical dimer. For instance, in a Suzuki reaction, two molecules of the boronic acid can couple to form a biaryl byproduct.[1][2] In Sonogashira reactions, two terminal alkyne molecules can dimerize in what is known as Glaser or Hay coupling.[3] This side reaction consumes your valuable reagents, lowers the yield of your desired heterocycle, and introduces impurities that can be difficult to separate from the target compound.

    Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

    A2: The formation of homocoupling products can stem from several factors, often related to the catalyst's state and the reaction environment:

    • Presence of Oxygen: Oxygen is a major culprit, especially in Suzuki and Sonogashira couplings. It can promote the oxidative homocoupling of boronic acids and terminal alkynes.[3][4][5][6] Even trace amounts of oxygen can significantly impact the reaction outcome by reoxidizing the active Pd(0) catalyst to Pd(II), which can facilitate the homocoupling pathway.[5][6]

    • Palladium(II) Species: The use of Pd(II) precatalysts, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), can lead to homocoupling. These species can directly react with the nucleophilic coupling partner (e.g., boronic acid) before being reduced to the catalytically active Pd(0) state.[1][7]

    • High Catalyst or Co-catalyst Concentration: In Sonogashira reactions, high concentrations of the copper(I) co-catalyst can accelerate the oxidative dimerization of the terminal alkyne.[3]

    • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway, allowing side reactions like homocoupling to become more prominent.[1][7]

    Troubleshooting Guides for Specific Cross-Coupling Reactions

    This section provides detailed troubleshooting strategies for minimizing homocoupling in three common cross-coupling reactions used with 8-Iodoimidazo[1,5-a]pyridine.

    Suzuki-Miyaura Coupling

    The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds between 8-Iodoimidazo[1,5-a]pyridine and various boronic acids or esters. However, the homocoupling of the boronic acid partner is a frequent issue.

    Troubleshooting Workflow for Suzuki-Miyaura Homocoupling

    start High Homocoupling Detected in Suzuki Reaction check_o2 Step 1: Verify Rigorous Exclusion of Oxygen start->check_o2 degas Action: Degas solvents and reagents thoroughly (e.g., freeze-pump-thaw or sparging with Ar/N2). Maintain a positive inert gas pressure. check_o2->degas eval_pd Step 2: Evaluate Palladium Source and Precatalyst check_o2->eval_pd pd_source Action: Switch from a Pd(II) source (e.g., Pd(OAc)2) to a Pd(0) source (e.g., Pd(PPh3)4 or Pd2(dba)3). Consider using advanced G3/G4 precatalysts. eval_pd->pd_source optimize_ligand Step 3: Optimize Ligand Selection eval_pd->optimize_ligand ligand_choice Action: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate reductive elimination. optimize_ligand->ligand_choice adjust_base Step 4: Adjust Base and Stoichiometry optimize_ligand->adjust_base base_choice Action: Screen different bases (e.g., K3PO4, Cs2CO3). An inappropriate base can worsen homocoupling. Consider slow addition of the boronic acid to keep its concentration low. adjust_base->base_choice temp_solvent Step 5: Modify Temperature and Solvent adjust_base->temp_solvent temp_solvent_action Action: Run the reaction at the lowest effective temperature. Use aprotic solvents like dioxane or toluene. temp_solvent->temp_solvent_action success Homocoupling Minimized temp_solvent->success

    Caption: Troubleshooting workflow for minimizing Suzuki homocoupling.

    Detailed Protocols and Explanations
    • Oxygen Exclusion: The most critical first step is to ensure an oxygen-free environment. Use a robust degassing method like three freeze-pump-thaw cycles for your solvents. Sparging with an inert gas (argon or nitrogen) for an extended period (at least 30 minutes) is also effective.[8] Assemble your reaction under a positive pressure of inert gas.

    • Palladium Source Selection: Pd(II) sources can directly promote the homocoupling of boronic acids.[7] By switching to a Pd(0) precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), you bypass the in-situ reduction step that can contribute to this side reaction.[1][7] Modern precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed for the clean and efficient generation of the active Pd(0) species, which can also help minimize homocoupling.[7]

    • The Role of Ligands: Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[1][7] These ligands accelerate the reductive elimination step of the catalytic cycle, which is the final step that forms the desired C-C bond. A faster reductive elimination reduces the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions leading to homocoupling.[1]

    • Base and Reagent Stoichiometry: The base is crucial for activating the boronic acid for transmetalation.[9] However, the choice of base can also influence side reactions. Inorganic bases like potassium phosphate (K₃PO₄) are often a good starting point.[1] If homocoupling persists, consider a slow addition of the boronic acid solution to the reaction mixture. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[7]

    • Temperature and Solvent Effects: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress homocoupling, as side reactions can sometimes be more sensitive to higher temperatures than the desired cross-coupling.[7] Aprotic solvents like 1,4-dioxane and toluene are generally preferred. While some water is often necessary to dissolve the base, excessive amounts can sometimes promote homocoupling.[7]

    Sonogashira Coupling

    The Sonogashira coupling is invaluable for installing alkyne moieties onto the 8-position of the imidazo[1,5-a]pyridine core. The primary side reaction here is the oxidative homocoupling of the terminal alkyne (Glaser coupling).

    Troubleshooting Workflow for Sonogashira Homocoupling

    start Significant Alkyne Homocoupling Observed check_o2 Step 1: Rigorous Oxygen Exclusion is Paramount start->check_o2 degas Action: Ensure all reagents and solvents are thoroughly degassed. Maintain a strict inert atmosphere (Ar or N2). check_o2->degas reduce_cu Step 2: Reduce Copper(I) Co-catalyst Loading check_o2->reduce_cu cu_loading Action: High concentrations of Cu(I) accelerate homocoupling. Reduce CuI loading to 0.5–2 mol%. reduce_cu->cu_loading slow_addition Step 3: Implement Slow Addition of Alkyne reduce_cu->slow_addition alkyne_addition Action: Use a syringe pump to add the terminal alkyne slowly. This keeps its concentration low, disfavoring dimerization. slow_addition->alkyne_addition reducing_atm Step 4: Consider a Reducing Atmosphere slow_addition->reducing_atm h2_atm Action: Introduce a hydrogen gas atmosphere diluted with nitrogen or argon to diminish oxidative homocoupling. reducing_atm->h2_atm copper_free Step 5: Switch to a Copper-Free Protocol reducing_atm->copper_free cu_free_protocol Action: If homocoupling persists, copper-free Sonogashira protocols are a highly effective solution. copper_free->cu_free_protocol success Homocoupling Suppressed copper_free->success

    Caption: Troubleshooting workflow for minimizing Sonogashira homocoupling.

    Detailed Protocols and Explanations
    • Inert Atmosphere is Non-Negotiable: The copper(I)-catalyzed oxidative dimerization of terminal alkynes is significantly accelerated by oxygen.[3] Therefore, the most critical factor is the rigorous exclusion of oxygen from your reaction system.[3]

    • Optimize Copper Loading: While the copper co-catalyst increases the rate of the desired reaction, excessive amounts can preferentially promote homocoupling.[3] Reducing the loading of the copper(I) salt (e.g., CuI) to between 0.5 and 2 mol% is often effective at suppressing this side reaction.[3]

    • Slow Addition of the Alkyne: By adding the terminal alkyne slowly to the reaction mixture via a syringe pump, you can maintain a low instantaneous concentration. This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the 8-Iodoimidazo[1,5-a]pyridine.[3]

    • Employ a Reducing Atmosphere: A clever strategy to combat oxidative homocoupling is to introduce a reducing atmosphere. Using a mixture of hydrogen gas diluted with nitrogen or argon can reduce the amount of homocoupled product to as low as 2%.[5][6][10]

    • Consider Copper-Free Protocols: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is an excellent solution.[2][11] These methods have been developed specifically to avoid the formation of alkyne dimers and can be particularly useful for sensitive substrates.[11]

    Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is a go-to method for forming C-N bonds, enabling the introduction of a wide range of amines at the 8-position. While homocoupling of the amine is not the primary concern, other side reactions can compete. The principles for ensuring a clean reaction, however, share similarities with suppressing homocoupling in other cross-couplings.

    Key Considerations for Clean Buchwald-Hartwig Amination

    While true "homocoupling" of the amine is not the typical side product, the related side reaction of aryl halide homocoupling (forming a biaryl from two molecules of 8-Iodoimidazo[1,5-a]pyridine) can occur, particularly if the catalyst system is not optimal. Additionally, hydrodehalogenation (replacement of the iodine with a hydrogen) can be a competitive pathway.

    Strategies for a High-Yield Buchwald-Hartwig Reaction:

    • Ligand Selection is Key: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required. Different generations of Buchwald ligands have been developed to couple a wide variety of amines and aryl halides.[12] For your specific 8-Iodoimidazo[1,5-a]pyridine system, screening a small panel of ligands (e.g., XPhos, SPhos, RuPhos) is advisable.

    • Base Selection: The choice of base is critical and depends on the pKa of the amine coupling partner. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, milder organic bases like DBU in combination with specific ligands can be effective.[13]

    • Catalyst System: As with other cross-coupling reactions, using a well-defined Pd(0) precatalyst can lead to more reproducible results and fewer side reactions compared to generating the active catalyst in situ from a Pd(II) source.

    • Inert Atmosphere: While perhaps not as sensitive to trace oxygen as Sonogashira couplings, performing the reaction under an inert atmosphere is still best practice to prevent ligand oxidation and ensure catalyst longevity.

    General Reaction Setup Diagram

    reagents Reagents: - 8-Iodoimidazo[1,5-a]pyridine - Coupling Partner (Boronic Acid, Alkyne, Amine) - Base reaction_setup Reaction Setup under Inert Atmosphere (Ar or N2) reagents->reaction_setup catalyst Catalyst System: - Pd Precatalyst (Pd(0) or Pd(II)) - Ligand - Co-catalyst (e.g., CuI for Sonogashira) catalyst->reaction_setup solvent Degassed Solvent solvent->reaction_setup heating Heating (if required) reaction_setup->heating workup Reaction Workup and Purification heating->workup product Desired Product workup->product

    Caption: General experimental workflow for cross-coupling reactions.

    Summary of Key Parameters for Minimizing Homocoupling

    ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
    Atmosphere Strictly inert (Ar/N₂) to prevent oxidative homocoupling of boronic acid.[4]Absolutely critical inert atmosphere (Ar/N₂) to prevent Glaser coupling.[3] A reducing H₂/N₂ atmosphere is highly effective.[5][6][10]Inert atmosphere recommended to protect the catalyst and ligands.
    Pd Source Pd(0) sources (e.g., Pd(PPh₃)₄) or advanced precatalysts are preferred over Pd(II) salts.[1][7]Pd(0) or Pd(II) sources can be used, but the focus is on other parameters to control homocoupling.Well-defined Pd(0) precatalysts often give the best results.
    Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) to accelerate reductive elimination.[1][7]Phosphine ligands are standard; ligand choice is less critical for homocoupling control than other factors.Crucial for success; bulky, electron-rich phosphines are standard. Requires screening for optimal results.[12]
    Co-catalyst NoneCu(I) is a major contributor to homocoupling. Reduce loading or use copper-free protocols.[3][11]None
    Base Moderate inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are common.[1]Amine bases (e.g., Et₃N, DIPEA) are standard and also act as solvent.[2]Strong, non-nucleophilic bases (e.g., NaOtBu) are typical.[13]
    Key Strategy Use Pd(0) source, bulky ligand, and consider slow addition of boronic acid.[7]Rigorous O₂ exclusion, minimize Cu(I) or use a copper-free method, and consider slow alkyne addition.[3]Careful selection of ligand and base combination for the specific substrates.

    Conclusion

    Minimizing homocoupling side products in reactions with 8-Iodoimidazo[1,5-a]pyridine requires a systematic and mechanistically informed approach. By carefully controlling the reaction atmosphere, selecting the appropriate catalyst system and ligands, and optimizing reaction parameters such as temperature and reagent addition rates, you can significantly improve the yield and purity of your desired products. This guide provides a foundation for troubleshooting these common issues, enabling you to advance your research and development goals more efficiently.

    References

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
    • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic letters, 5(11), 1841–1844.
    • BenchChem. Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde.
    • Cross-Coupling Reactions Guide.
    • BenchChem. minimizing homocoupling side products in Sonogashira reactions.
    • BenchChem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
    • Wikipedia. Suzuki reaction.
    • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
    • PubMed. Sonogashira Coupling Reaction With Diminished Homocoupling.
    • Wikipedia. Sonogashira coupling.
    • BenchChem. Strategies to minimize homocoupling in Suzuki reactions.
    • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
    • Wikipedia.
    • Kashani, S. K., Jessiman, J. E., & Newman, S. (2019).
    • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative photoluminescence of 8-substituted vs 3-substituted imidazo[1,5-a]pyridines

    Comparative Photoluminescence of 8-Substituted vs. 3-Substituted Imidazo[1,5-a]pyridines: A Technical Guide As a Senior Application Scientist, understanding the precise structure-property relationships of fluorophores is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Photoluminescence of 8-Substituted vs. 3-Substituted Imidazo[1,5-a]pyridines: A Technical Guide

    As a Senior Application Scientist, understanding the precise structure-property relationships of fluorophores is critical for designing next-generation materials for bioimaging and optoelectronics. Imidazo[1,5-a]pyridines represent a privileged, highly emissive N-fused heterocyclic scaffold. However, their photophysical performance—specifically their quantum yield ( ΦF​ ) and Stokes shift—is profoundly dictated by the regiochemistry of their substitution.

    This guide objectively compares the photoluminescent properties of 3-substituted versus 8-substituted imidazo[1,5-a]pyridines, providing mechanistic insights, comparative data, and self-validating experimental protocols for drug development professionals and materials scientists.

    Mechanistic Insights: The Causality of Substitution Effects

    The photoluminescent behavior of the imidazo[1,5-a]pyridine core diverges significantly depending on whether functionalization occurs at the C3 or C8 position.

    3-Position Substitution (ICT Modulation): The C3 position is situated directly adjacent to the bridgehead nitrogen, making it highly electronically coupled to the core's π -system. When electron-donating groups (e.g., amines, methoxy groups) or electron-withdrawing groups are installed here, it establishes a strong Donor- π -Acceptor (D- π -A) architecture.

    • The Causality: Upon photon absorption, this push-pull system induces a pronounced Intramolecular Charge Transfer (ICT) state. To stabilize this ICT state, the molecule undergoes massive geometric reorganization in its excited state. This structural relaxation dissipates a significant amount of energy before emission, which is the direct mechanistic cause of the exceptionally large Stokes shifts (often 140–200 nm) observed in 3-substituted derivatives[1].

    8-Position Substitution (Steric and Electronic Tuning): The C8 position resides on the pyridine ring, further from the primary push-pull axis of the imidazole moiety.

    • The Causality: Substitution at C8 primarily modulates the HOMO/LUMO energy levels through inductive effects rather than strong ICT. More importantly, installing bulky or rigidifying groups at the 8-position restricts the intramolecular rotation of the molecule. By minimizing these rotational degrees of freedom, non-radiative decay pathways (which normally quench fluorescence) are heavily suppressed. This directly causes a significant enhancement in the overall fluorescence quantum yield ( ΦF​ )[2]. Additionally, the 8-position is an ideal site for attaching polar, water-solubilizing groups (like carboxylates) for live-cell imaging without disrupting the core emission[2].

    Comparative Photophysical Data

    The following table summarizes the divergent quantitative photophysical properties based on substitution regiochemistry.

    Table 1: Photophysical Comparison of Representative Imidazo[1,5-a]pyridines

    Property3-Substituted Derivatives8-Substituted DerivativesMechanistic Driver
    Emission Maxima ( λem​ ) Highly tunable (Yellow to Red)Blue to GreenICT strength dictates the degree of red-shifting in 3-substituted variants.
    Stokes Shift Very Large (140 - 200 nm)Moderate (50 - 100 nm)Excited-state geometric reorganization is dominant in 3-position D- π -A systems.
    Quantum Yield ( ΦF​ ) Moderate to High (15% - 40%)High (up to 50%+)8-substitution rigidifies the core, reducing non-radiative vibrational decay.
    Solvatochromism PronouncedMinimal to ModerateStrong dipole moment change occurs in 3-substituted ICT states.
    Primary Application 3[3]OLED dopants & 4[4]Large Stokes shifts prevent back-scatter; high ΦF​ ensures device efficiency.

    Experimental Workflows: Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following step-by-step methodology must be used to evaluate the comparative photophysics of these derivatives. This protocol is designed as a self-validating system to prevent common spectroscopic artifacts.

    Protocol: Determination of Quantum Yield ( ΦF​ ) and Stokes Shift

    • Sample Preparation: Dissolve the synthesized 3-substituted and 8-substituted imidazo[1,5-a]pyridine derivatives in spectroscopic-grade solvents (e.g., Dichloromethane, Toluene, Methanol) to achieve a stock concentration of 1 mM.

    • Absorbance Verification (Critical Self-Validation Step): Dilute the stock solutions iteratively until the optical density (OD) at the chosen excitation wavelength ( λex​ ) is strictly between 0.04 and 0.05 .

      • Causality: Maintaining an OD < 0.05 is mandatory to prevent inner-filter effects and self-quenching. This ensures that the measured fluorescence intensity remains linearly proportional to the fluorophore concentration, validating the downstream calculations.

    • Reference Standard Selection: Select a reference fluorophore with a known quantum yield that absorbs at the exact same λex​ as your sample (e.g., Quinine sulfate in 0.1 M H 2​ SO 4​ , ΦF​ = 0.54).

    • Spectral Acquisition: Record the UV-Vis absorption spectra and fluorescence emission spectra using a quartz cuvette (1 cm path length). Calculate the Stokes shift by determining the energy difference (in nm or cm −1 ) between the lowest energy absorption peak and the emission maximum.

    • Quantum Yield Calculation: Integrate the area under the fluorescence emission curve for both the sample and the reference.

      • Validation Checkpoint: You must apply the comparative Williams method equation and explicitly correct for the refractive indices ( η ) of the solvents used for the sample and the reference to account for solvent-dependent emission dispersion.

    Workflow Visualization

    G Core Imidazo[1,5-a]pyridine Core Scaffold Sub3 3-Position Substitution (Donor/Acceptor Groups) Core->Sub3 Sub8 8-Position Substitution (Steric/Polar Groups) Core->Sub8 Mech3 Strong ICT State Massive Geometric Reorganization Sub3->Mech3 Mech8 Restricted Rotation Preserved π-Conjugation Sub8->Mech8 Prop3 Large Stokes Shift (140-200 nm) Mech3->Prop3 Prop8 High Quantum Yield Blue/Green Emission Mech8->Prop8 App3 Bioimaging & Membrane Probes Prop3->App3 App8 OLEDs & Ion Sensors Prop8->App8

    Workflow mapping substitution regiochemistry to photophysical properties and applications.

    References

    • Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways Source: Organic Letters - ACS Publications URL:[Link]

    • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging Source: Dyes and Pigments / ResearchGate URL:[Link]

    • Tuning 'Stokes Shift' and ICT Character by Varying the Donor Group in Imidazo[1,5 a]pyridines: A Combined Optical, DFT, TD-DFT and NLO Approach Source: ChemistrySelect / ResearchGate URL:[Link]

    • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models Source: Molecules / PMC (NIH) URL:[Link]

    Sources

    Comparative

    A Researcher's Guide to Benchmarking 8-Iodoimidazo[1,5-a]pyridine Derivatives in Kinase Inhibitor Assays

    In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer and inflammatory diseases.

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer and inflammatory diseases. The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive framework for benchmarking novel 8-iodoimidazo[1,5-a]pyridine derivatives, a promising subclass of this scaffold, against established kinase inhibitors. The inclusion of an iodine atom at the 8-position offers a strategic vector for further chemical modification and optimization of pharmacological properties.

    We will delve into the requisite experimental protocols, present a comparative analysis against well-characterized inhibitors targeting Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Aurora A Kinase, and provide the foundational knowledge for robust and reproducible kinase inhibitor profiling.

    The Rationale for Kinase-Targeted Drug Discovery

    Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. This post-translational modification acts as a molecular switch, modulating protein function, localization, and stability. Given their central role in signal transduction, aberrant kinase activity can lead to uncontrolled cell proliferation, survival, and migration – the very hallmarks of cancer. Consequently, the development of small molecule inhibitors that can selectively block the activity of specific kinases has become a cornerstone of targeted therapy.

    The imidazo[1,5-a]pyridine core, due to its structural and electronic properties, is adept at interacting with the ATP-binding pocket of various kinases, making it an excellent starting point for inhibitor design.[1][2] The 8-iodo-substituted derivatives represent a focused chemical space within this family, poised for rigorous evaluation.

    Experimental Protocols for Kinase Inhibition Assays

    To objectively assess the potency and selectivity of novel 8-iodoimidazo[1,5-a]pyridine derivatives, a multi-tiered approach employing both biochemical and cell-based assays is recommended.

    Biochemical Assays: Measuring Direct Enzyme Inhibition

    Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase. They provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

    1. Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

    This homogeneous assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in ATP consumption corresponds to kinase inhibition.

    • Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light in the presence of ATP. The luminescent signal is inversely proportional to kinase activity.

    • Step-by-Step Protocol:

      • Prepare a serial dilution of the 8-iodoimidazo[1,5-a]pyridine test compounds and known inhibitor controls in an appropriate buffer (e.g., Tris-HCl with MgCl2 and BSA).

      • In a 384-well white plate, add the test compounds, the purified target kinase (e.g., BTK, EGFR, or Aurora A), and the specific peptide substrate.

      • Initiate the kinase reaction by adding a solution of ATP at a concentration close to the Km for the specific kinase.

      • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), allowing for enzymatic phosphorylation.

      • Terminate the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent.

      • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

      • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., HTRF® or LanthaScreen®)

    TR-FRET assays are highly sensitive and robust, measuring the phosphorylation of a biotinylated substrate.

    • Principle: A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-labeled acceptor fluorophore (e.g., XL665 or Alexa Fluor 647) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

    • Step-by-Step Protocol:

      • Follow steps 1-3 of the luminescence-based assay protocol, using a biotinylated peptide substrate.

      • Incubate the kinase reaction for the optimized duration.

      • Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-acceptor).

      • Incubate at room temperature for 60 minutes to allow for antibody-antigen binding.

      • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~620 nm and ~665 nm).

      • Calculate the ratio of the acceptor to donor emission signals and plot against inhibitor concentration to determine IC50 values.

    Experimental Workflow for Biochemical Kinase Assays

    cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution (8-Iodoimidazo[1,5-a]pyridine & Controls) Reaction Incubate Plate: Compound + Kinase/Substrate + ATP Compound->Reaction Kinase Kinase & Substrate Preparation Kinase->Reaction ATP ATP Solution ATP->Reaction Initiate Reaction Luminescence Luminescence Assay (e.g., Kinase-Glo®) Reaction->Luminescence Add Reagent TR_FRET TR-FRET Assay (e.g., HTRF®) Reaction->TR_FRET Add Reagents IC50 IC50 Determination Luminescence->IC50 TR_FRET->IC50

    Caption: Workflow for biochemical kinase inhibition assays.

    Cell-Based Assays: Assessing Activity in a Physiological Context

    Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in its native environment.

    1. Cellular Phosphorylation Assay (e.g., Western Blot or In-Cell ELISA)

    This assay measures the phosphorylation of a direct downstream substrate of the target kinase.

    • Principle: Inhibition of the target kinase will lead to a decrease in the phosphorylation of its substrate, which can be detected using a phospho-specific antibody.

    • Step-by-Step Protocol (Western Blot):

      • Seed an appropriate cell line (e.g., a cancer cell line with known kinase dependency) in 6-well plates and allow them to adhere.

      • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours).

      • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

      • Quantify the protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Strip and re-probe the membrane with an antibody for the total substrate protein to ensure equal loading.

      • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

    2. Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

    This assay determines the effect of kinase inhibition on the growth and viability of cancer cell lines that are dependent on the target kinase for survival.

    • Principle: Inhibition of a critical survival kinase will lead to a decrease in cell proliferation and viability, which can be measured by various methods, such as metabolic activity (MTT) or intracellular ATP levels (CellTiter-Glo®).

    • Step-by-Step Protocol (CellTiter-Glo®):

      • Seed a kinase-dependent cancer cell line in a 96-well clear-bottom white plate at an appropriate density.

      • After 24 hours, treat the cells with a serial dilution of the test compound.

      • Incubate for 72 hours to allow for effects on cell proliferation.

      • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

      • Measure luminescence using a plate reader.

      • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

    Comparative Benchmarking of 8-Iodoimidazo[1,5-a]pyridine Derivatives

    A critical aspect of characterizing a new inhibitor series is to benchmark its performance against known, often clinically approved, inhibitors of the same target. This provides context for the potency and potential advantages of the novel compounds.

    Bruton's Tyrosine Kinase (BTK)

    BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases.[3] The closely related 8-amino-imidazo[1,5-a]pyrazine scaffold has shown potent, reversible inhibition of BTK.[3] We can use this data as a strong surrogate for benchmarking our 8-iodoimidazo[1,5-a]pyridine series.

    CompoundTargetBiochemical IC50 (nM)Cell-Based IC50 (nM)Reference
    Imidazo[1,5-a]pyrazine Analog BTK0.83.6 (hPBMC assay)[3]
    IbrutinibBTK0.711 (hPBMC assay)[3]
    AcalabrutinibBTK38 (Cellular assay)[4]
    ZanubrutinibBTK<1~1.6 (Cellular assay)[4]

    hPBMC: human peripheral blood mononuclear cells

    Epidermal Growth Factor Receptor (EGFR)

    EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, particularly non-small cell lung cancer (NSCLC).[5] A recent computational study explored the potential of imidazo[1,5-a]pyridine derivatives as EGFR inhibitors, comparing their calculated binding free energies to known drugs.[5]

    CompoundTargetCalculated Binding Free Energy (kcal/mol)Reference
    Imidazo[1,5-a]pyridine Derivative 1 EGFR-9.8[5]
    Imidazo[1,5-a]pyridine Derivative 2 EGFR-10.2[5]
    ErlotinibEGFR-10.7[5]
    OsimertinibEGFR-8.7[5]

    Note: Lower binding free energy values indicate stronger predicted binding affinity.

    Aurora A Kinase

    Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is common in many cancers, making it an attractive therapeutic target. Imidazo[4,5-b]pyridine derivatives, isomers of our target scaffold, have demonstrated potent inhibition of Aurora kinases.

    CompoundTargetBiochemical IC50 (µM)Reference
    Imidazo[4,5-b]pyridine Derivative Aurora A0.042[6]
    Alisertib (MLN8237)Aurora A0.0012
    Tozasertib (VX-680)Aurora A/B/C0.0006 (Aurora A)

    Signaling Pathway Context

    Understanding the signaling pathway in which the target kinase operates is essential for interpreting the cellular effects of an inhibitor. Below is a simplified representation of the BTK signaling pathway, a key driver of B-cell activation.

    BTK Signaling Pathway

    BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation & Activation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Proliferation B-Cell Proliferation, Survival, & Activation NF_kB->Proliferation Nuclear Translocation

    Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.

    Conclusion and Future Directions

    The 8-iodoimidazo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a robust framework for their systematic evaluation, from initial biochemical characterization to cellular activity profiling. By benchmarking these new chemical entities against established inhibitors, researchers can gain a clear understanding of their relative potency, selectivity, and potential for further development. The iodine moiety provides a handle for further synthetic elaboration, which, guided by the structure-activity relationships derived from these assays, can lead to the discovery of next-generation targeted therapies.

    References

    • Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Royal Society of Chemistry. [Link]

    • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. [Link]

    • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information. [Link]

    • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

    • IC50 values determined after 120 h of incubation by MTT assay. ResearchGate. [Link]

    • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. National Center for Biotechnology Information. [Link]

    • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Center for Biotechnology Information. [Link]

    • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. ResearchGate. [Link]

    • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

    • The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

    • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]

    • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. [Link]

    • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Center for Biotechnology Information. [Link]

    • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

    • Compound: CHEMBL1456597. ChEMBL. [Link]

    • IC50 – Knowledge and References. Taylor & Francis Online. [Link]

    • PubChem: a public information system for analyzing bioactivities of small molecules. Semantic Scholar. [Link]

    • Explore all Targets. ChEMBL. [Link]

    • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. National Center for Biotechnology Information. [Link]

    • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. [Link]

    • PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. MDPI. [Link]

    • Imidazole-[1,5‑a]‑Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. ACS Publications. [Link]

    • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]

    • Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate. PubChem. [Link]

    • Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. PubChem. [Link]

    • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]

    • Explore Bioactivity. PubChem. [Link]

    • Assay and Activity Questions. ChEMBL. [Link]

    • European Journal of Medicinal Chemistry. UPCommons. [Link]

    • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ResearchGate. [Link]

    • Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations. Dovepress. [Link]

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    Validation

    Spectroscopic comparison of halogenated imidazo[1,5-a]pyridine building blocks

    Executive Summary Imidazo[1,5-a]pyridines represent a privileged class of 10- π electron nitrogen bridgehead bicyclic [5,6]-fused heterocycles. Due to their exceptional photostability, large Stokes shifts, and structural...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Imidazo[1,5-a]pyridines represent a privileged class of 10- π electron nitrogen bridgehead bicyclic [5,6]-fused heterocycles. Due to their exceptional photostability, large Stokes shifts, and structural compactness, they are heavily utilized as fluorescent probes in biological imaging and as tunable emitters in optoelectronics[1].

    When designing these fluorophores, halogenation is a critical strategic lever. Halogens not only serve as essential synthetic handles for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) but also fundamentally reprogram the molecule's photophysical properties. This guide provides an objective, data-driven comparison of how different halogen substituents (F, Cl, Br, I) alter the spectroscopic performance of the imidazo[1,5-a]pyridine scaffold, supported by validated experimental protocols.

    Mechanistic Causality: The Photophysical Impact of Halogenation

    The introduction of a halogen atom onto the imidazo[1,5-a]pyridine core—particularly at the highly reactive C1 or C3 positions—induces competing electronic and quantum mechanical effects. Understanding the causality behind these shifts is essential for rational probe design.

    • Fluorination (The Resonance Effect): Fluorine exerts a strong inductive electron-withdrawing effect (-I) but simultaneously donates electron density via resonance (+M). Because fluorine's 2p orbitals overlap efficiently with the aromatic π -system, the +M effect often dominates. This stabilizes the Highest Occupied Molecular Orbital (HOMO), typically resulting in a slight blue shift in emission. Furthermore, the rigidification of the molecular skeleton minimizes non-radiative decay pathways, which can significantly amplify the fluorescence quantum yield ( ΦF​ )[2].

    • Bromination & Iodination (The Heavy-Atom Effect): As we move down Group 17, the nuclear charge increases, drastically enhancing spin-orbit coupling. This phenomenon, known as the heavy-atom effect, facilitates rapid Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ). Consequently, brominated and iodinated derivatives exhibit heavily quenched fluorescence and shorter fluorescence lifetimes. However, this exact mechanism makes them highly valuable for generating singlet oxygen in Photodynamic Therapy (PDT) or for designing Room-Temperature Phosphorescent (RTP) materials.

    • Steric Distortion: Halogens possess varying van der Waals radii. Bulky halogens (like Bromine and Iodine) at the C1 position can sterically clash with adjacent aryl rings, distorting the coplanarity of the π -conjugated system[3]. This distortion restricts π -delocalization, often manifesting as a red shift in absorption spectra (up to 15 nm) but simultaneously increasing non-radiative energy loss due to bond rotation[2].

    Spectroscopic Data Comparison

    The following table summarizes the comparative spectroscopic performance of a representative 3-phenylimidazo[1,5-a]pyridine scaffold upon halogenation at the C1 position.

    Substitution λabs​ (nm) λem​ (nm)Stokes Shift (nm) ΦF​ (%)Dominant Photophysical Consequence
    Parent (H) 32045013020 - 25Baseline π→π∗ transition[4]
    1-Fluoro 31844512755 - 60+M resonance, suppressed non-radiative decay
    1-Chloro 32545513030 - 35Moderate inductive effect (-I)
    1-Bromo 335465130< 5Spin-orbit coupling, enhanced ISC[2]
    1-Iodo 340N/AN/A< 1Complete fluorescence quenching, RTP possible

    Note: Data represents generalized trends in chlorinated solvents (e.g., CHCl3​ , DCM). The introduction of heavy halogens causes a distinct red shift in absorption while systematically extinguishing fluorescence quantum yields[2].

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

    Protocol A: Regioselective Synthesis of 1-Bromoimidazo[1,5-a]pyridine

    Direct bromination of the imidazo[1,5-a]pyridine core is notoriously prone to poor selectivity, often yielding a statistical mixture of 1-bromo, 3-bromo, and 1,3-dibromo species[3].

    • Preparation: Dissolve the parent imidazo[1,5-a]pyridine (1.0 equiv) in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: Low temperatures kinetically trap the reactive intermediates, preventing over-bromination at the C3 position.

    • Halogenation: Dissolve N-Bromosuccinimide (NBS, 0.95 equiv) in anhydrous DMF. Add this solution dropwise over 30 minutes. Causality: Using a slight sub-stoichiometric amount of NBS ensures the parent compound is the limiting reagent, drastically reducing the formation of the 1,3-dibromo byproduct.

    • Quenching & Isolation: Stir for 1 hour at -78 °C, then quench with saturated aqueous Na2​S2​O3​ to neutralize any unreacted electrophilic bromine. Extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

    Protocol B: Self-Validating Relative Quantum Yield ( ΦF​ ) Determination

    When comparing the fluorescence of fluorinated vs. brominated building blocks, avoiding the inner-filter effect (IFE) is paramount.

    • Standard Selection: Select a reference standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , ΦR​=0.54 ) with an absorption profile that overlaps the test compound's excitation wavelength.

    • Absorbance Matching (Critical Step): Dilute both the standard and the halogenated samples until their absorbance at the chosen excitation wavelength is exactly equal and 0.05 . Causality: Keeping absorbance below 0.05 ensures a linear relationship between absorbed light and fluorescence intensity, completely negating self-absorption (IFE) errors.

    • Integration & Calculation: Record the emission spectra and integrate the area under the curve ( I ). Calculate the quantum yield using the comparative equation:

      ΦF​=ΦR​×IR​IF​​×AF​AR​​×ηR2​ηF2​​

      (Where A is absorbance and η is the solvent refractive index).

    • Self-Validation Loop: Repeat the measurement at a second, different excitation wavelength. If the calculated ΦF​ deviates by more than 5%, aggregation or solvent impurities are present, and the sample must be re-purified.

    Photophysical Characterization Logic

    The decision matrix below outlines the analytical workflow for newly synthesized halogenated imidazo[1,5-a]pyridines, dictating whether to pursue standard fluorescence mapping or triplet-state characterization.

    G Start Synthesize Halogenated Imidazo[1,5-a]pyridine UVVis UV-Vis Absorption Determine λ_max & ε Start->UVVis Excitation Excite at Isosbestic/λ_max (Abs ≤ 0.05 to avoid IFE) UVVis->Excitation HalogenCheck Heavy Halogen Present? (Br, I) Excitation->HalogenCheck Fluorescence Measure Fluorescence Calculate Φ_F HalogenCheck->Fluorescence No (F, Cl) Phosphorescence Measure Phosphorescence Calculate ISC Rate HalogenCheck->Phosphorescence Yes (Spin-Orbit Coupling) QY Map Photophysical Profile (Structure-Property Rel.) Fluorescence->QY Compare with Standard Phosphorescence->QY Determine Non-Radiative Loss

    Figure 1: Photophysical characterization workflow for halogenated imidazo[1,5-a]pyridines.

    References

    • Halogenated imidazo[1,5-a]pyridines: chemical structure and optical properties of a promising luminescent scaffold. unito.it. 2

    • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. acs.org.3

    • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. mdpi.com. 4

    • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. nih.gov. 1

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    Safety & Regulatory Compliance

    Safety

    8-Iodoimidazo[1,5-a]pyridine proper disposal procedures

    Operational & Disposal Guide: 8-Iodoimidazo[1,5-a]pyridine As a halogenated N-heterocycle, 8-iodoimidazo[1,5-a]pyridine presents unique logistical and safety challenges during laboratory handling and disposal. The presen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational & Disposal Guide: 8-Iodoimidazo[1,5-a]pyridine

    As a halogenated N-heterocycle, 8-iodoimidazo[1,5-a]pyridine presents unique logistical and safety challenges during laboratory handling and disposal. The presence of the heavy iodine atom covalently bound to the imidazopyridine core fundamentally alters the compound's waste classification. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe management and disposal of this reagent.

    Mechanistic Hazard Assessment & Causality

    Understanding the chemical nature of 8-iodoimidazo[1,5-a]pyridine is critical for safe handling. The imidazo[1,5-a]pyridine scaffold is a nitrogen-rich heterocycle that acts as a weak base, meaning it can form water-soluble salts in the presence of strong acids. However, the primary disposal concern stems from the carbon-iodine (C-I) bond.

    Halogenated organic compounds are highly persistent in the environment. If disposed of in standard non-halogenated waste streams and subjected to low-temperature incineration, they can undergo incomplete combustion, generating highly toxic, nitrogen-doped dioxins and furans. Consequently, any waste stream containing this compound—even in trace amounts—must be strictly classified and segregated as [1] to ensure destruction via [2] at a licensed facility.

    Waste Segregation Workflow

    The physical state and the solvent matrix dictate the immediate disposal pathway. The following decision tree outlines the operational logic for segregating 8-iodoimidazo[1,5-a]pyridine waste.

    G Start 8-Iodoimidazo[1,5-a]pyridine Waste Generated State Determine Physical State Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution/Extract) State->Liquid SolidContainer Collect in HDPE Container (Halogenated Solid) Solid->SolidContainer SolventCheck Identify Solvent Matrix Liquid->SolventCheck EHS EHS Pickup & High-Temp Incineration SolidContainer->EHS Organic Organic Solvent (e.g., DCM, EtOAc) SolventCheck->Organic Aqueous Aqueous Phase (Acidic/Basic) SolventCheck->Aqueous HaloWaste Halogenated Organic Waste Stream Organic->HaloWaste AqWaste Halogenated Aqueous Waste Stream Aqueous->AqWaste HaloWaste->EHS AqWaste->EHS

    Workflow for the segregation and disposal of 8-Iodoimidazo[1,5-a]pyridine waste streams.

    Step-by-Step Disposal Protocols

    Protocol A: Solid Waste Disposal (Unused Reagent & Contaminated Consumables)

    Solid 8-iodoimidazo[1,5-a]pyridine (e.g., expired reagent, contaminated filter paper, or solid spills) must be handled carefully to prevent aerosolization of the active intermediate.

    • Step 1: Collection. Using a static-free brush and dustpan, carefully sweep up the solid material inside a certified chemical fume hood. Do not use standard paper towels to wipe dry powder, as this can disperse fine particulates into the air.

    • Step 2: Containment. Transfer the solid into a wide-mouth, chemically resistant [1].

    • Step 3: Labeling. Affix a hazardous waste tag immediately. The label must explicitly state the full chemical name: "Hazardous Waste - Solid 8-Iodoimidazo[1,5-a]pyridine (Halogenated)"[3]. Do not use abbreviations or chemical formulas.

    • Self-Validation Check: Before requesting an Environmental Health & Safety (EHS) pickup, verify that the container is tightly sealed and that no incompatible materials (e.g., strong oxidizers or acids) were inadvertently added to the solid waste bin.

    Protocol B: Liquid Waste Disposal (Reaction Mixtures & Extractions)

    When 8-iodoimidazo[1,5-a]pyridine is dissolved in a solvent (whether a halogenated solvent like dichloromethane, or a non-halogenated solvent like ethanol), the entire mixture becomes a [4].

    • Step 1: PPE Verification. Standard thin nitrile gloves offer poor resistance to many organic solvents used to dissolve imidazopyridines.[5] before handling the liquid waste.

    • Step 2: Transfer. Place a designated HDPE halogenated waste carboy (often color-coded red) in a secondary containment tray within the fume hood. Use a dedicated funnel to pour the liquid waste to prevent exterior contamination.

    • Step 3: Headspace Management. Fill the container to a maximum of 80-90% capacity. Causality: Leaving 10-20% headspace is critical to [1] from volatile organic solvents, preventing container rupture.

    • Self-Validation Check (The 15-Minute Rule): After transferring the waste, loosely rest the cap on the container for 15 minutes before sealing it tightly. Observe the container. If the HDPE walls begin to bulge, an unquenched exothermic reaction or off-gassing is occurring. Leave the cap loose until the reaction runs to completion, thereby validating the chemical stability of the waste before final sealing.

    Immediate Spill Response Plan

    In the event of an accidental release, immediate containment is required to minimize exposure and environmental contamination.

    • For Solid Spills: Dampen the powder lightly with a compatible solvent (e.g., a small amount of water) to [3], then absorb with inert pads and dispose of via Protocol A.

    • For Liquid Spills: Evacuate non-essential personnel and remove all ignition sources. Cover the spill with an inert, dry absorbent material (e.g., vermiculite or specialized halogenated spill pads). Allow the pads to fully absorb the liquid, seal them in a resealable bag, and route them to the halogenated solid waste stream. If the spill exceeds your training or [5], evacuate the lab and call EHS immediately.

    Quantitative Operational Parameters

    The following table summarizes the critical quantitative thresholds for managing 8-iodoimidazo[1,5-a]pyridine and its associated waste streams.

    ParameterSpecificationCausality / Rationale
    Container Fill Limit Max 80-90% capacityAccommodates vapor pressure expansion from volatile solvent matrices[1].
    Halogen Threshold >0.1% w/wEven trace amounts of iodine dictate high-temp incineration to prevent toxic byproduct formation[2].
    Storage Temperature < 25°C (Ambient cool)Minimizes photolytic C-I bond cleavage and reduces solvent volatilization[3].
    Eyewash Flush Time 15 minutesStandard decontamination protocol for ocular exposure to irritating N-heterocycles[3].

    References

    • Standard Operating Procedure- Laboratory Waste Disposal (Chemistry). University of British Columbia (UBC). Available at: [Link]

    • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at:[Link]

    • SOP: WASTE DISPOSAL & RECYCLING. University of Cape Town (UCT). Available at:[Link]

    • Halogenated Solvents Standard Operating Procedure. Washington State University (WSU). Available at:[Link]

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